2-(Azetidin-1-yl)-5-formylbenzonitrile
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Overview
Description
2-(Azetidin-1-yl)-5-formylbenzonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both azetidine and formyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under acidic conditions.
Industrial Production Methods: Industrial production of 2-(Azetidin-1-yl)-5-formylbenzonitrile may involve large-scale cycloaddition reactions followed by formylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-1-yl)-5-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(Azetidin-1-yl)-5-carboxybenzonitrile.
Reduction: 2-(Azetidin-1-yl)-5-hydroxymethylbenzonitrile.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-1-yl)-5-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-formylbenzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Azetidin-1-yl)-5-formylbenzonitrile can be compared with other azetidine derivatives:
Similar Compounds: 2-Azetidinone, 3-pyrrole-substituted 2-azetidinones, and azetidine-3-carboxylic acid.
Uniqueness: The presence of both the azetidine ring and the formyl group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other azetidine derivatives.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-formylbenzonitrile |
InChI |
InChI=1S/C11H10N2O/c12-7-10-6-9(8-14)2-3-11(10)13-4-1-5-13/h2-3,6,8H,1,4-5H2 |
InChI Key |
IDZHSXWZHDQQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)C=O)C#N |
Origin of Product |
United States |
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